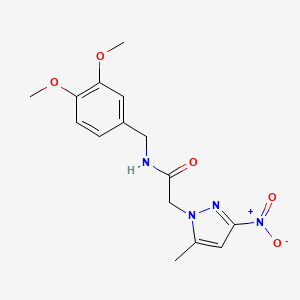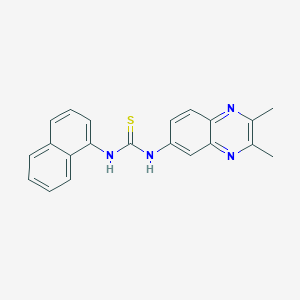methanone](/img/structure/B5976682.png)
[1-(2-furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative of piperidine and is commonly referred to as FMPM. The unique chemical structure of FMPM has made it a popular choice for scientific research and has led to several studies investigating its synthesis, mechanism of action, and biochemical effects.
Mechanism of Action
The mechanism of action of FMPM is not fully understood. However, several studies have suggested that FMPM acts as a dopamine D2 receptor antagonist. This action results in the inhibition of dopamine signaling, which is implicated in several neurological disorders. Additionally, FMPM has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
FMPM has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that FMPM inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, FMPM has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In vivo studies have demonstrated that FMPM exhibits analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the primary advantages of FMPM is its unique chemical structure, which makes it a popular choice for scientific research. Additionally, FMPM exhibits several pharmacological properties, which make it a potential drug candidate for the treatment of various diseases. However, one of the limitations of FMPM is its potential toxicity. Several studies have reported that FMPM exhibits cytotoxic effects in vitro, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of FMPM. One of the primary directions is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, several studies have suggested that FMPM may exhibit anticancer properties, which warrant further investigation. Furthermore, the development of novel synthesis methods for FMPM may improve its yield and purity, making it a more viable option for scientific research.
Synthesis Methods
The synthesis of FMPM involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde and 1-(2-furylmethyl)piperidine in the presence of a reducing agent. The reaction results in the formation of FMPM as a yellow solid. This synthesis method has been modified and optimized by several researchers to improve the yield and purity of FMPM.
Scientific Research Applications
FMPM has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FMPM is in the field of medicinal chemistry. FMPM has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic properties. Several studies have investigated the use of FMPM as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia.
properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-10-17(11-15(2)20(14)23-3)19(22)16-6-4-8-21(12-16)13-18-7-5-9-24-18/h5,7,9-11,16H,4,6,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMPDKWZLCSAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Furylmethyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5976606.png)
![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)
![N-(4-methylphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5976625.png)
![3-[(3,5-di-tert-butyl-4-hydroxybenzylidene)amino]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B5976630.png)
![2-{1-cyclopentyl-4-[(3,7-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976631.png)

![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976653.png)
![ethyl 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976656.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![5-(4-chlorobenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5976669.png)

![2-(dimethylamino)-7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B5976680.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976686.png)